N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide
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Overview
Description
N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is a Schiff base compound derived from the condensation reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide . Schiff bases are known for their wide range of biological activities and versatile coordination modes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE involves the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide . The reaction typically occurs in an ethanol solution under reflux conditions for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Products where the bromine atom is replaced by other functional groups.
Scientific Research Applications
N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE involves its ability to form stable complexes with metal ions . This property is attributed to the presence of donor atoms (nitrogen and oxygen) in the Schiff base structure, which can coordinate with metal centers . The molecular targets and pathways involved depend on the specific metal ion and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE: A Schiff base derived from 5-bromo-3-methoxysalicylaldehyde and 4-methoxybenzohydrazide.
4-{[1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-2-PHENYL-1,2-DIHYDROPYRAZOL-3-ONE: Another Schiff base synthesized from 5-bromo-3-methoxysalicylaldehyde and 4-aminoantipyrine.
Uniqueness
N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of both bromine and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C16H15BrN2O4 |
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Molecular Weight |
379.20 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C16H15BrN2O4/c1-22-13-5-3-10(4-6-13)16(21)19-18-9-11-7-12(17)8-14(23-2)15(11)20/h3-9,20H,1-2H3,(H,19,21)/b18-9+ |
InChI Key |
HRRJOVLRNNYBFS-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)OC)O |
Origin of Product |
United States |
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